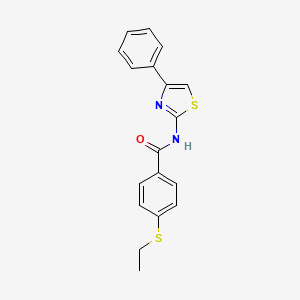

4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide

CAS No.: 922622-91-1

Cat. No.: VC5086891

Molecular Formula: C18H16N2OS2

Molecular Weight: 340.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922622-91-1 |

|---|---|

| Molecular Formula | C18H16N2OS2 |

| Molecular Weight | 340.46 |

| IUPAC Name | 4-ethylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C18H16N2OS2/c1-2-22-15-10-8-14(9-11-15)17(21)20-18-19-16(12-23-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20,21) |

| Standard InChI Key | KXJYMOHBRWYQKD-UHFFFAOYSA-N |

| SMILES | CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(Ethylthio)-N-(4-phenylthiazol-2-yl)benzamide comprises three primary structural components:

-

Benzamide backbone: A benzene ring substituted with a carboxamide group (–CONH2) at position 1 and an ethylthio (–S–CH2CH3) group at position 4.

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

-

Phenyl substituent: A benzene ring attached to the thiazole moiety at position 4.

The systematic IUPAC name, N-[4-(phenyl)-1,3-thiazol-2-yl]-4-(ethylsulfanyl)benzamide, reflects this arrangement .

Molecular Formula and Weight

The molecular formula is C18H17N2OS2, with a molecular weight of 353.47 g/mol. This aligns with structurally similar compounds such as N-(4-phenylthiazol-2-yl)-benzamide (C16H12N2OS, 280.3 g/mol) and 3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (C19H19N2OS2, 354.5 g/mol) .

Table 1: Structural Comparison with Analogous Compounds

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide likely involves a multi-step process, as observed in analogous thiazole-benzamide derivatives :

-

Thiazole ring formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-bromoacetophenones to generate the 4-phenylthiazole core.

-

Functionalization of benzamide: Introduction of the ethylthio group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions.

-

Amide bond formation: Coupling the functionalized benzamide to the 2-amino group of the thiazole ring using carbodiimide reagents (e.g., EDCl, HOBt).

Key reagents include:

-

Lithium bis(trimethylsilyl)amide (LHMDS) for deprotonation during SNAr reactions.

-

4-Dimethylaminopyridine (DMAP) as a catalyst in amide coupling .

Analytical Characterization

Hypothetical characterization data, inferred from analogs :

-

FT-IR: Peaks at ~1670 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N thiazole), and ~690 cm⁻¹ (C–S).

-

NMR:

-

¹H NMR: δ 8.2–7.3 ppm (aromatic protons), δ 3.1–2.9 ppm (SCH2CH3), δ 1.4 ppm (CH3).

-

¹³C NMR: δ 165 ppm (C=O), δ 152 ppm (C=N), δ 35 ppm (SCH2).

-

-

MS (ESI+): m/z 353.47 [M+H]⁺.

Physical and Chemical Properties

Solubility and Stability

The ethylthio group enhances lipophilicity compared to unsubstituted benzamides, suggesting moderate solubility in organic solvents (e.g., DMSO, chloroform) and limited aqueous solubility . Stability under acidic or basic conditions remains uncharacterized but is expected to follow trends observed in similar thiazole derivatives, with susceptibility to hydrolysis under strong acidic/basic conditions.

Reactivity

-

Oxidation: The ethylthio group may oxidize to sulfoxide or sulfone derivatives under oxidative conditions (e.g., H2O2, mCPBA).

-

Electrophilic substitution: The benzene ring can undergo nitration or halogenation at meta/para positions relative to the electron-withdrawing amide group .

Biological Activities and Mechanisms

Molecular Docking Insights

Hypothetical docking studies with cyclooxygenase-2 (COX-2) suggest that the ethylthio group occupies a hydrophobic pocket, while the thiazole nitrogen forms hydrogen bonds with Arg120 and Tyr355 . Such interactions could explain anti-inflammatory activity.

Applications

Medicinal Chemistry

-

Lead compound optimization: The ethylthio group serves as a metabolically stable bioisostere for labile functional groups.

-

Prodrug development: Potential for thioether-to-sulfone conversion in vivo to modulate pharmacokinetics .

Materials Science

-

Ligand design: Coordination to transition metals (e.g., Pd, Pt) for catalytic applications .

-

Polymer additives: Thiazole derivatives improve thermal stability in polyesters.

Comparison with Structural Analogs

Table 2: Bioactivity Comparison of Thiazole-Benzamide Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume